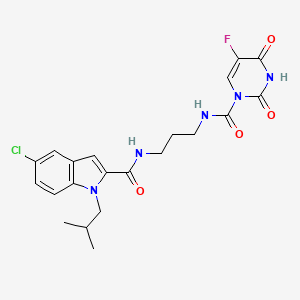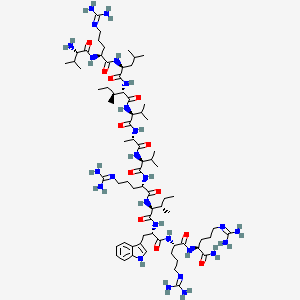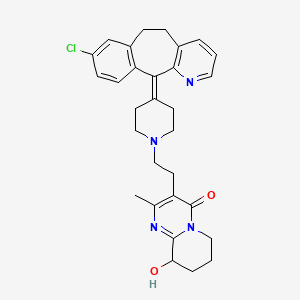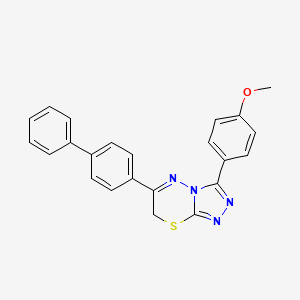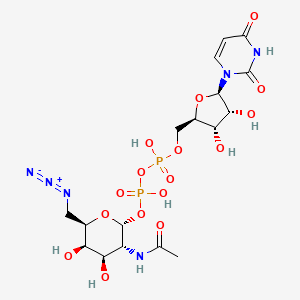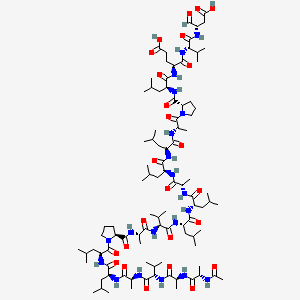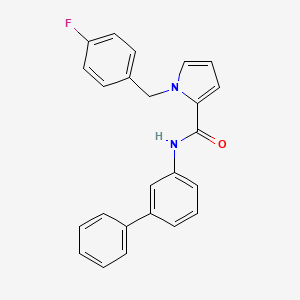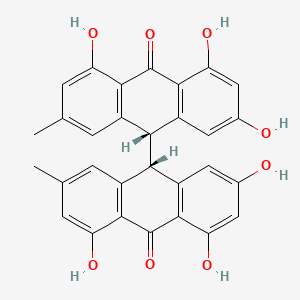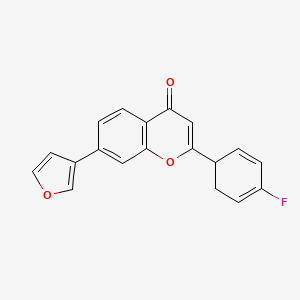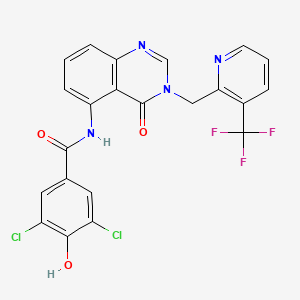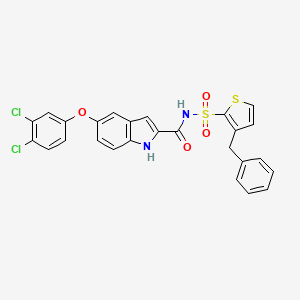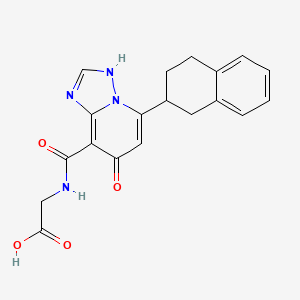
Phd2-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phd2-IN-2 is a small-molecule inhibitor of prolyl hydroxylase domain-containing protein 2 (PHD2). PHD2 is an enzyme that plays a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway, which is involved in cellular responses to low oxygen levels. By inhibiting PHD2, this compound stabilizes HIF-1α, leading to the activation of various genes that help cells adapt to hypoxic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phd2-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, improving reaction yields, and ensuring the purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Phd2-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Phd2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the HIF pathway and its regulation.
Biology: Employed in cell culture experiments to investigate cellular responses to hypoxia.
Medicine: Explored as a potential therapeutic agent for diseases related to hypoxia, such as anemia and ischemic conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the HIF pathway
Wirkmechanismus
Phd2-IN-2 exerts its effects by inhibiting the enzymatic activity of PHD2. This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation in the cell. Stabilized HIF-1α then translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia .
Vergleich Mit ähnlichen Verbindungen
Phd2-IN-2 is compared with other PHD2 inhibitors such as vadadustat, roxadustat, daprodustat, desidustat, and enarudustat. These compounds share a similar mechanism of action but may differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its specific binding affinity and inhibitory profile, making it a valuable tool for studying the HIF pathway .
List of Similar Compounds
- Vadadustat
- Roxadustat
- Daprodustat
- Desidustat
- Enarudustat
Eigenschaften
Molekularformel |
C19H18N4O4 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-[[7-oxo-5-(1,2,3,4-tetrahydronaphthalen-2-yl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H18N4O4/c24-15-8-14(13-6-5-11-3-1-2-4-12(11)7-13)23-18(21-10-22-23)17(15)19(27)20-9-16(25)26/h1-4,8,10,13H,5-7,9H2,(H,20,27)(H,21,22)(H,25,26) |
InChI-Schlüssel |
GTLIZKYONDHTKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2CC1C3=CC(=O)C(=C4N3NC=N4)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)
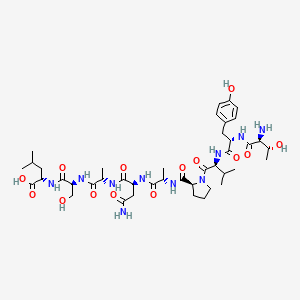
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
